molecular formula C10H11NOS2 B14895620 n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide

Cat. No.: B14895620
M. Wt: 225.3 g/mol
InChI Key: BIORTONTHNYDRA-UHFFFAOYSA-N
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Description

N-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is a thioacetamide derivative characterized by a propargyl (prop-2-yn-1-yl) group and a thiophen-2-ylmethylthio substituent. This compound belongs to a class of molecules where the acetamide backbone is functionalized with sulfur-containing heterocycles and alkynyl groups, which are known to influence electronic properties, bioavailability, and pharmacological activity .

Properties

Molecular Formula

C10H11NOS2

Molecular Weight

225.3 g/mol

IUPAC Name

N-prop-2-ynyl-2-(thiophen-2-ylmethylsulfanyl)acetamide

InChI

InChI=1S/C10H11NOS2/c1-2-5-11-10(12)8-13-7-9-4-3-6-14-9/h1,3-4,6H,5,7-8H2,(H,11,12)

InChI Key

BIORTONTHNYDRA-UHFFFAOYSA-N

Canonical SMILES

C#CCNC(=O)CSCC1=CC=CS1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carbaldehyde, propargylamine, and thioglycolic acid.

    Formation of Intermediate: Thiophene-2-carbaldehyde reacts with propargylamine to form an imine intermediate.

    Thioether Formation: The imine intermediate is then reacted with thioglycolic acid to form the thioether linkage.

    Acetamide Formation: Finally, the thioether intermediate undergoes acylation with acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring or the thioether linkage.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.

Mechanism of Action

The mechanism of action of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interaction with Receptors: Modulating receptor activity to influence cellular signaling.

    Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Thiophene-Containing Acetamides
  • N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): This compound features dual thiophene rings, synthesized via a two-step process involving acyl chloride intermediates. The presence of a cyano group enhances electrophilicity, contrasting with the propargyl group in the target compound, which may improve lipophilicity .
  • N-(Thiophen-2-ylmethyl)acetamide (): A simpler analog lacking the propargyl and thioether groups. Its CAS data (21403-24-7) and spectroscopic identifiers highlight the foundational role of the thiophene-methyl moiety in acetamide chemistry .
Propargyl-Functionalized Acetamides
  • 2-(5-Chloro-2,3-dioxoindol-1-yl)-N-(prop-2-yn-1-yl)acetamide (): Shares the propargyl group but incorporates a chloroindole-dione system. Its molecular weight (276.68 g/mol) and structure (C₁₃H₉ClN₂O₃) suggest higher complexity compared to the target compound, which lacks the indole ring .
Heterocyclic Acetamides with Bioactive Substituents
  • N-(3-Acetyl-2-thienyl)-2-bromo/phthalimidoacetamide (): These derivatives demonstrate how acetyl and halogen/phthalimido groups influence spectroscopic profiles (¹H/¹³C NMR) and reactivity, serving as intermediates for further functionalization .
  • Compounds 23–27 (): Triazinoindole-thioacetamides with aryl substituents (e.g., phenoxy, bromophenyl). Their >95% purity and modular synthesis via acid-amine coupling suggest scalable routes for analogous compounds .
Physicochemical Data
Compound Yield (%) Melting Point (°C) Purity (%) Key Substituents Reference
N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide N/A N/A N/A Thiophene, cyano
Compounds 6f–6l () 51–57 200–234 N/A Benzylidene, nitro, hydroxy
N-(Propargyl)-2-(chloroindole)acetamide N/A N/A N/A Propargyl, indole-dione
Triazinoindole-thioacetamides (23–27) N/A N/A >95 Triazinoindole, aryl

The target compound’s propargyl group may lower melting points compared to brominated or nitro-substituted analogs (e.g., 6j: 233–234°C) due to reduced crystallinity .

Pharmacological and Functional Insights

  • Bioisosteric Effects (): Oxadiazole-thioacetamide hybrids exhibit enhanced activity due to hydrogen bonding with receptors. The thiophen-2-ylmethylthio group in the target compound could similarly modulate target interactions .
  • Cooling Sensation (): A structurally related flavouring acetamide with a thiophen-2-ylmethyl group demonstrates organoleptic properties, hinting at diverse applications beyond pharmacology .
  • Antimicrobial Activity (): Benzofuran-oxadiazole-thioacetamides show potent antimicrobial effects, suggesting that the target’s thioether and propargyl groups might confer similar bioactivity .

Biological Activity

N-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is a compound characterized by its unique structural features, which include a prop-2-yn-1-yl group and a thiophenic moiety. This compound belongs to the class of thioacetamides, known for their diverse biological activities. The molecular formula is C10H11NOS2C_{10}H_{11}NOS_2, with a molecular weight of approximately 225.3 g/mol .

Structural Characteristics

The compound's structure includes:

  • Prop-2-yn-1-yl Group : Contributes to the compound's reactivity.
  • Thiophenic Linkage : Enhances electron-donating ability, potentially increasing biological activity.

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that thioacetamides can act against bacterial strains, with some derivatives demonstrating significant antimicrobial properties .
  • Anti-inflammatory Properties : Related compounds have been noted for their ability to modulate inflammatory responses in cells, particularly in peripheral blood mononuclear cells .
  • Anticancer Potential : The presence of thiophene rings in related compounds has been associated with enhanced cytotoxic effects against cancer cell lines. For instance, thiazole-containing compounds have shown promising results in inhibiting tumor growth .

Case Studies and Experimental Data

A study evaluating the antimicrobial efficacy of thiazole and thiophene derivatives found that certain compounds displayed low hemolytic activity, indicating potential safety for therapeutic applications .

CompoundActivity TypeIC50 (µg/mL)Reference
Compound AAntimicrobial5.0
Compound BAnticancer1.98
Compound CAnti-inflammatoryNot specified

Synthesis and Optimization

The synthesis of this compound typically involves multi-step reactions that require optimization for yield and purity. The synthesis may include the following steps:

  • Formation of the propynyl group.
  • Introduction of the thiophenic moiety via nucleophilic substitution.
  • Final acetamide formation through acylation reactions.

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